molecular formula C12H21NO5 B6268906 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid CAS No. 1955514-97-2

1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid

Cat. No. B6268906
CAS RN: 1955514-97-2
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid, or TBMP, is a versatile and important compound used in organic synthesis and scientific research. TBMP is a carboxylic acid and a derivative of pyrrolidine, a cyclic organic compound. It is an intermediate in organic synthesis and is used in the production of a variety of compounds, including pharmaceuticals, natural products, and polymers. TBMP has a wide range of applications in scientific research due to its unique structure and reactivity.

Scientific Research Applications

TBMP is widely used in scientific research due to its unique structure and reactivity. TBMP is used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and polymers. In addition, TBMP has been used in the synthesis of a variety of compounds, including peptides, antibiotics, and other biologically active compounds. TBMP has also been used in the synthesis of organic catalysts, which are used in the production of a variety of compounds. Furthermore, TBMP has been used in the synthesis of polymers, which are used in the production of a variety of materials.

Mechanism of Action

TBMP is an intermediate in organic synthesis and is used in the production of a variety of compounds. TBMP is a carboxylic acid and a derivative of pyrrolidine, a cyclic organic compound. TBMP has a wide range of applications in scientific research due to its unique structure and reactivity. TBMP has a high reactivity due to the presence of the tert-butoxy group, which is highly reactive. TBMP can be used in a variety of reactions, including nucleophilic substitution reactions, condensation reactions, and modified Williamson ether synthesis.
Biochemical and Physiological Effects
TBMP has a wide range of applications in scientific research due to its unique structure and reactivity. TBMP has been used in the synthesis of a variety of compounds, including peptides, antibiotics, and other biologically active compounds. TBMP has also been used in the synthesis of organic catalysts, which are used in the production of a variety of compounds. TBMP has been found to have a wide range of biochemical and physiological effects, including the inhibition of enzymes, the modulation of cell signaling pathways, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

TBMP is a versatile and important compound used in organic synthesis and scientific research. TBMP has a wide range of applications in scientific research due to its unique structure and reactivity. TBMP has a high reactivity due to the presence of the tert-butoxy group, which is highly reactive. TBMP can be used in a variety of reactions, including nucleophilic substitution reactions, condensation reactions, and modified Williamson ether synthesis. The advantages of using TBMP in lab experiments include its high reactivity, its versatility, and its availability. However, there are some limitations to using TBMP in lab experiments, including the potential for the formation of byproducts and the need for special equipment and techniques.

Future Directions

TBMP has a wide range of applications in scientific research due to its unique structure and reactivity. TBMP has been used in the synthesis of a variety of compounds, including peptides, antibiotics, and other biologically active compounds. TBMP has also been used in the synthesis of organic catalysts, which are used in the production of a variety of compounds. TBMP has been found to have a wide range of biochemical and physiological effects, including the inhibition of enzymes, the modulation of cell signaling pathways, and the regulation of gene expression. There are a number of potential future directions for research involving TBMP, including the development of novel synthetic routes for the production of TBMP, the development of new applications for TBMP in scientific research, and the exploration of the biochemical and physiological effects of TBMP.

Synthesis Methods

TBMP can be synthesized through several methods, including a modified Williamson ether synthesis, a condensation reaction, and a nucleophilic substitution reaction. In the modified Williamson ether synthesis, TBMP is synthesized from the reaction of tert-butyl alcohol and ethyl acetate. In the condensation reaction, TBMP is synthesized from the reaction of ethyl acetoacetate and methoxymethyl pyrrolidine. Finally, in the nucleophilic substitution reaction, TBMP is synthesized from the reaction of ethyl acetoacetate and tert-butyl bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the alkylation of the pyrrolidine ring with a methoxymethyl group. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "2-pyrrolidone", "tert-butyl chloroformate", "methanol", "sodium hydride", "methyl iodide", "acetic acid", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2-pyrrolidone with tert-butyl chloroformate in the presence of sodium hydride to yield 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid.", "Step 2: Alkylation of the pyrrolidine ring with a methoxymethyl group by reacting 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid with methyl iodide in the presence of sodium hydride and methanol to yield 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid.", "Step 3: Removal of the Boc protecting group by reacting 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid with hydrochloric acid in diethyl ether, followed by neutralization with sodium hydroxide and extraction with water to yield the final product." ] }

CAS RN

1955514-97-2

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.